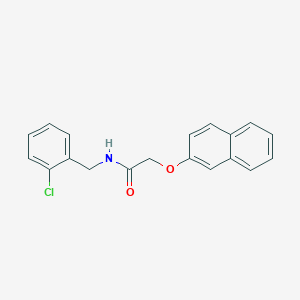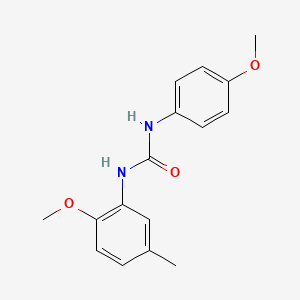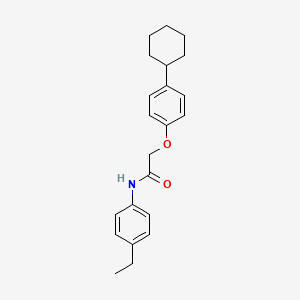
N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide, also known as NBNA, is a chemical compound that has been studied for its potential use as a pharmaceutical agent. The compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of scientific research. In Additionally, we will list possible future directions for research on NBNA.
科学的研究の応用
N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide has been studied for its potential use in a variety of biomedical applications, including as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer. Research has shown that this compound has the ability to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. Finally, research has suggested that this compound may have anti-cancer properties, although further research is needed to confirm this.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. Research has suggested that this compound may inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the activation of certain signaling pathways such as NF-κB. Additionally, this compound may act on the endocannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the potential inhibition of cancer cell growth. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide for lab experiments is that it has been well-studied and its synthesis method is well-established, making it relatively easy to produce in large quantities. Additionally, this compound has been shown to have a variety of potential biomedical applications, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific applications.
将来の方向性
There are a number of possible future directions for research on N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide, including further studies on its mechanism of action, its potential use as an anti-inflammatory and analgesic agent, and its potential use in cancer treatment. Additionally, research could focus on the development of new derivatives of this compound with enhanced properties, or the use of this compound in combination with other compounds to enhance its efficacy. Overall, this compound is a promising compound with a variety of potential applications in biomedical research.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(2-naphthyloxy)acetamide involves a number of steps, including the reaction of 2-chlorobenzylamine with 2-naphthol to form a Schiff base, which is then reduced with sodium borohydride to produce the final compound. The synthesis of this compound has been described in detail in scientific literature, and the compound has been produced in both small and large-scale quantities for research purposes.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-18-8-4-3-7-16(18)12-21-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11H,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPQJVHLURERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)
![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![2-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5838460.png)
![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
